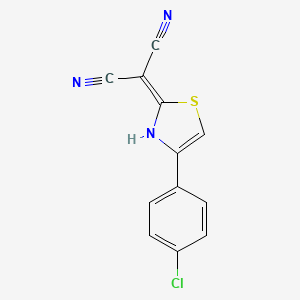![molecular formula C17H13ClN2O2 B13372060 6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B13372060.png)
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a chloro group at the 6th position, a methoxyphenyl group at the 3rd position, and a vinyl group at the 2nd position of the quinoxalinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinoxalinone and 4-methoxybenzaldehyde.
Condensation Reaction: The 6-chloroquinoxalinone is subjected to a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is carried out in a suitable solvent like ethanol or methanol.
Vinylation: The resulting intermediate undergoes a vinylation reaction using a vinylating agent such as vinyl bromide or vinyl magnesium bromide. This step is typically performed under reflux conditions in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxalinone derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 6-chloro-3-[2-(4-methoxyphenyl)ethyl]-2(1H)-quinoxalinone.
Substitution: 6-amino-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone.
Aplicaciones Científicas De Investigación
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-3-[2-(4-hydroxyphenyl)vinyl]-2(1H)-quinoxalinone
- 6-chloro-3-[2-(4-methylphenyl)vinyl]-2(1H)-quinoxalinone
- 6-chloro-3-[2-(4-nitrophenyl)vinyl]-2(1H)-quinoxalinone
Uniqueness
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H13ClN2O2 |
|---|---|
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
6-chloro-3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-13-6-2-11(3-7-13)4-8-15-17(21)20-14-9-5-12(18)10-16(14)19-15/h2-10H,1H3,(H,20,21)/b8-4+ |
Clave InChI |
OBQZOZNSFRLQAY-XBXARRHUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)NC2=O |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=NC3=C(C=CC(=C3)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B13371992.png)
![6-(1-Adamantyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372002.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13372019.png)
![N-cyclohexyl-N'-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B13372024.png)
![3-Cyclohexyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372030.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13372045.png)
![7-bromo-2-(4-ethylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13372047.png)
![6-(3-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372049.png)
![1-Isopropyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6'-one](/img/structure/B13372053.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372067.png)
![3-Cyclohexyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372070.png)
![2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate](/img/structure/B13372074.png)
![1-(3-methoxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B13372080.png)
